molecular formula C7H8ClN B1297441 4-Chloro-2,6-dimethylpyridine CAS No. 3512-75-2

4-Chloro-2,6-dimethylpyridine

Cat. No. B1297441
CAS RN: 3512-75-2
M. Wt: 141.6 g/mol
InChI Key: SXCXPXVEOPFPOH-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is slightly soluble in water .


Synthesis Analysis

One of the synthesis methods involves the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, which gives a mixture of 2-(chloromethyl)-6-methylpyridine and 4-chloro-2,6-dimethylpyridine .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethylpyridine is C7H8ClN . The InChI code is 1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 and the InChI key is SXCXPXVEOPFPOH-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=CC(=N1)C)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2,6-dimethylpyridine is 141.60 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has a complexity of 84.9 .

Scientific Research Applications

Application 1: Synthesis of 2-anilinopyrimidines

  • Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides and pesticides. They have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
  • Methods of Application : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. The substituents had a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

Application 2: Intermediate in Organic Synthesis

  • Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is an important raw material and intermediate used in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of using this compound as an intermediate would depend on the specific reactions it is used in .

Application 3: Synthesis of Novel 2-anilinopyrimidines

  • Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of novel 2-anilinopyrimidines . These compounds have potential bioactivity .
  • Methods of Application : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

Application 4: Nucleobase Standard in QSRR Study

  • Summary of the Application : 4-Amino-5-chloro-2,6-dimethylpyrimidine, a derivative of 4-Chloro-2,6-dimethylpyrimidine, is used as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines .
  • Methods of Application : The specific methods of application can vary widely depending on the particular QSRR study being performed .
  • Results or Outcomes : The outcomes of using this compound as a nucleobase standard would depend on the specific QSRR study it is used in .

Application 5: Synthesis of Novel Derivatives

  • Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of novel derivatives . These compounds have potential bioactivity .
  • Methods of Application : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

Application 6: Synthesis of 5,5’- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione]

  • Summary of the Application : 4-Chloro-2,6-dimethylpyrimidine is used in the synthesis of 5,5’- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione], a compound with potential biological activity and medicinal applications .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of using this compound in the synthesis would depend on the specific reactions it is used in .

Safety And Hazards

When handling 4-Chloro-2,6-dimethylpyridine, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, and avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

Relevant Papers

Several papers have been published on the topic of 4-Chloro-2,6-dimethylpyridine and its derivatives. For instance, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the synthesis of substituted pyrimidine and its reaction .

properties

IUPAC Name

4-chloro-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCXPXVEOPFPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343202
Record name 4-Chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethylpyridine

CAS RN

3512-75-2
Record name 4-Chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethylpyridine
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Synthesis routes and methods I

Procedure details

2,6-dimethyl-4-hydroxypyridine (1 g) was added to phosphoryl chloride (5 mL). The solution was stirred at 100° C. for six hours. The reaction mixture was partitioned by adding water, a 5 N aqueous sodium hydroxide solution and ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. The desiccant was removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (1.15 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,6-lutidine-N-oxide hydrochloride (48 g) and phosphorus oxychloride (110 ml) is heated 6.5 hours at reflux. After cooling the reaction mixture is carefully poured into crushed ice (1 kg). While the temperature is maintained below 15° C., concentrated ammonium hydroxide is added up to reach pH 8. The product that separates is extracted with ethyl ether (2×500 ml) which is dried and distilled off. The residue is dissolved in ethanol (400 ml) and boiled 3 hours with triethylamine (20 ml). After cooling, the solution is evaporated to dryness, treated with water (200 ml) and extracted with ethyl ether (4×150 ml). The combined extracts are dried and the solvent evaporated. The residue after distillation gives 4-chloro-2,6-dimethylpyridine (25 g), b.p. (15 mm)=67°-69° C. To a mixture of sodium (10 g, 30% dispersion in toluene) in anhydrous dimethyoxyethane (40 ml) cooled in an ice-bath and kept under argon, trimethyltin chloride (12.1 g) in dimethoxymethane (6 ml) is added over a one hour period while keeping the temperature at 0° C. The mixture is stirred 2.5 hours at 0° C.; then 4-chloro-2,6-dimethylpyridine (7 g) in dimethoxyethane is slowly dropped into. Stirring is continued for an additional hour then the reaction mixture is allowed to stand overnight at room temperature. The reaction mixture is diluted with ethyl ether (100 ml) and filtered. The solvent is evaporated, the residue dissolved in ethyl ether (100 ml) and filtered again. After evaporation of the solvent the residue is distilled giving 2,6-dimethyl-4-(trimethyl-stannyl)pyridine (8.8 g), b.p. (15 m)=130°-140° C.
Name
2,6-lutidine-N-oxide hydrochloride
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of concentrated HCl (10 ml) at 10° C. was added 2,6-dimethylpyridine N-oxide (3.0 g, 24.3 mmol) and the resulting white slurry was stirred at room temperature for 3 hours. The product was filtered and washed with iPrOH (2×10 ml) and dried at reduced pressure. The resulting solid was dissolved in POCl3 (10 ml) and heated at reflux for 8 hours then cooled to 0° C. The reaction was quenched carefully with saturated K2CO3 (40 ml) and extracted with dichloromethane (2×50 ml), dried (Na2SO4), filtered and concentrated at reduced pressure. The residue was dissolved in ethanol (20 ml) and NEt3 (5 ml) and heated at reflux for 24 hours then cooled to room temperature and concentrated at reduced pressure. Water (5 ml) was added to the residue the aqueous mixture was extracted with chloroform (2×10 ml). The organics were combined and washed with brine (10 ml), dried (Na2SO4), filtered and concentrated at reduced pressure to give the title compound as brown solid (1.0 g, 33%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,6-dimethylpyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,6-dimethylpyridine
Reactant of Route 5
4-Chloro-2,6-dimethylpyridine
Reactant of Route 6
4-Chloro-2,6-dimethylpyridine

Citations

For This Compound
51
Citations
B Singh, GY Lesher, PO Pennock - Journal of heterocyclic …, 1990 - Wiley Online Library
Reaction of phosphorus oxychloride with 2,6‐dimethylpyridine N‐oxide hydrochloride (1) gave a mixture of 2‐(chloromethyl)‐6‐methylpyridine (2) and 4‐chloro‐2,6‐dimethylpyridine (3)…
Number of citations: 20 onlinelibrary.wiley.com
R Royer - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… It has been found that the base is conveniently obtained by reaction of 4-chloro-2 : 6-dimethylpyridine with ammonia in boiling p-cresol (the use of phenol at 180" gave only 35%) ; 4-…
Number of citations: 1 pubs.rsc.org
L Van der Does, HJ Den Hertog - Recueil des Travaux …, 1972 - Wiley Online Library
The action of potassium amide in liquid ammonia on several methyl substituted 3‐ and 4‐bromo(chloro)pyridines, of 5‐bromo‐2‐t‐butylpyridine and of 3‐bromo (chloro) and 4‐bromo(…
Number of citations: 14 onlinelibrary.wiley.com
Z Hnatejko - Journal of Rare Earths, 2012 - Elsevier
New solid complexes of europium, uranyl and zinc ions with N-oxides of 4-chloro-2,6-dimethylpyridine, quinoline and 4-methoxyquinaldinic acid in presence different anions were …
Number of citations: 5 www.sciencedirect.com
P Roszkowski, D Błachut, JK Maurin… - European Journal of …, 2013 - Wiley Online Library
Suzuki reaction of tribromo‐2,6‐lutidine with (2‐methoxyphenyl)boronic acid gave 3,4,5‐tris(2‐methoxyphenyl)‐2,6‐lutidine in the form of a mixture of three atropisomers that were …
YS Karpman, VA Azimov, OS Anisimova… - Chemistry of …, 1980 - Springer
It is shown that, according to the results of chromatographic mass spectrometry, the reaction of 2,6-dimethylpyridine with phenyllithium leads only to the monolithium derivative. The …
Number of citations: 2 link.springer.com
HN Bojarska‐Dahlig - … des Travaux Chimiques des Pays‐Bas, 1959 - Wiley Online Library
N‐(3,5‐diiodo‐4‐pyridonyl)‐oxyacetic acid was synthesized by reacting 4‐hydroxy‐3,5‐diiodopyridine‐N‐oxide with chloroacetic acid in neutral medium, the yield amounting to 85 %. 4…
Number of citations: 8 onlinelibrary.wiley.com
H Yamanaka, S Konno, T Sakamoto… - Chemical and …, 1981 - jstage.jst.go.jp
As a part of our investigations-9) on the synthesis of pyrimidine derivatives with a function—alized carbon substituent, we were interested in the application of Gilchrist’work to the …
Number of citations: 33 www.jstage.jst.go.jp
T Kato, M Sato, A Wagai - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
Reaction of 3‐acetyl‐4,6‐dimethyl‐2‐(1H)pyridone (9a) with phosphoryl chloride gives 2‐chloro‐3‐ethynyl‐4,6‐dimethylpyridine (10a). 3‐Acetyl‐4‐hydroxy‐6‐methyl‐2(1H)pyridone (…
Number of citations: 4 onlinelibrary.wiley.com
DE Ames, TF Grey, WA Jones - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… 4-Chloro-2 : 6-dimethylpyridine was converted into the 4-benzyloxy-compound (VII) by the action of potassium benzyl oxide. Quaternisation with phenacyl bromide then yielded a …
Number of citations: 15 pubs.rsc.org

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